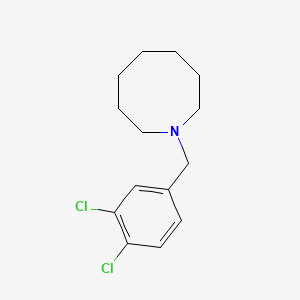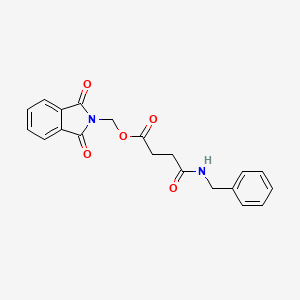
1-(3,4-dichlorobenzyl)azocane
Vue d'ensemble
Description
1-(3,4-dichlorobenzyl)azocane, also known as DCB-AZ or NBD-Cl, is a chemical compound that has gained attention in scientific research due to its unique properties. This compound is a fluorescent probe that can be used to study the dynamics of biological membranes and the behavior of proteins in living cells.
Mécanisme D'action
The mechanism of action of 1-(3,4-dichlorobenzyl)azocane involves the formation of a covalent bond between the 1-(3,4-dichlorobenzyl)azocane molecule and a target molecule. This covalent bond results in the fluorescence of 1-(3,4-dichlorobenzyl)azocane, which can be detected and measured. The formation of the covalent bond is irreversible, which allows for long-term tracking of target molecules.
Biochemical and Physiological Effects:
1-(3,4-dichlorobenzyl)azocane has been shown to have minimal biochemical and physiological effects on cells and organisms. Studies have shown that 1-(3,4-dichlorobenzyl)azocane does not affect cell viability or membrane integrity. However, it is important to note that the covalent bond formed between 1-(3,4-dichlorobenzyl)azocane and target molecules may affect the function of those molecules.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3,4-dichlorobenzyl)azocane in lab experiments is its high sensitivity and specificity. 1-(3,4-dichlorobenzyl)azocane can detect target molecules with high accuracy and can be used to track those molecules over long periods of time. However, one limitation of 1-(3,4-dichlorobenzyl)azocane is its irreversible binding to target molecules. This can make it difficult to study the dynamics of target molecules over time.
Orientations Futures
There are many future directions for the use of 1-(3,4-dichlorobenzyl)azocane in scientific research. One potential application is in the study of protein-protein interactions. By attaching 1-(3,4-dichlorobenzyl)azocane to two interacting proteins, researchers can monitor the formation and dissociation of protein complexes. Another potential application is in the study of lipid rafts and their role in cellular signaling. 1-(3,4-dichlorobenzyl)azocane can be used to monitor changes in lipid order and fluidity in lipid rafts. Overall, the unique properties of 1-(3,4-dichlorobenzyl)azocane make it a valuable tool for studying biological systems.
Applications De Recherche Scientifique
1-(3,4-dichlorobenzyl)azocane has been used in a variety of scientific research applications. One of the most common uses of 1-(3,4-dichlorobenzyl)azocane is as a fluorescent probe to study the dynamics of biological membranes. 1-(3,4-dichlorobenzyl)azocane can be incorporated into lipid membranes and used to monitor changes in membrane fluidity and lipid order. 1-(3,4-dichlorobenzyl)azocane has also been used to study the behavior of proteins in living cells. By attaching 1-(3,4-dichlorobenzyl)azocane to proteins, researchers can track the movement and localization of proteins within cells.
Propriétés
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]azocane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2N/c15-13-7-6-12(10-14(13)16)11-17-8-4-2-1-3-5-9-17/h6-7,10H,1-5,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKATUCHACQFGBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-dimethoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4698673.png)

![4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B4698691.png)
![2-[(4-sec-butylphenyl)sulfonyl]-N-(2,5-dimethylphenyl)hydrazinecarboxamide](/img/structure/B4698698.png)


![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4698732.png)
![{2-[(3-{[(4-methylbenzyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4698733.png)
![5-benzylidene-3-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4698736.png)
![5-(2-bromobenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4698744.png)
![diisopropyl 5-({[(2,4-difluorophenyl)amino]carbonyl}amino)isophthalate](/img/structure/B4698757.png)
![2-{[(2-bromobenzyl)thio]acetyl}-N-(3,4-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4698764.png)
![1-[2-(2-chlorophenoxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B4698778.png)
![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-bromo-2-(3-ethoxyphenyl)quinoline](/img/structure/B4698782.png)